N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide
Description
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
N-[2-[(2-fluorophenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H15FN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
LBSZOSSSWQATLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-fluorobenzylamine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to related N-(anilinoethyl)amides with variations in the phenyl ring substituents, alkyl chains, or acetamide linkages. Key examples include:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Halogen vs.
- Ortho vs.
Physicochemical and Pharmacological Properties
- Water Solubility : Methoxy or hydroxyl groups (e.g., in UCM765) improve solubility via hydrogen bonding, whereas halogens like fluorine or chlorine increase lipophilicity .
- Metabolic Stability : Fluorine’s electron-withdrawing nature may reduce oxidative metabolism, as seen in UCM924’s improved stability over UCM765 .
- Receptor Binding : Molecular docking studies suggest that substituent positioning (e.g., 3-methoxy in UCM765) dictates MT1/MT2 selectivity, though the target compound’s ortho-fluorine could alter binding pocket interactions .
Biological Activity
N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl group, which is hypothesized to enhance its biological activity through electronic effects. The general structure can be represented as follows:
This structure includes:
- A fluorophenyl moiety, which may influence receptor interactions.
- An acetamide functional group, contributing to its solubility and stability.
Research indicates that this compound interacts with various molecular targets, including neurotransmitter receptors and enzymes. The specific mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially affecting neurotransmitter systems such as dopamine and serotonin pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular signaling processes.
1. Neurotransmitter Interaction
Studies have shown that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. For instance, its analogs have been evaluated for their binding affinities at dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET).
| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Modafinil | <1 | 1000+ | 1000+ |
Note: TBD indicates that specific data for this compound was not available from the search results.
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various studies. It is proposed that the fluorinated phenyl group may enhance the compound's ability to modulate inflammatory pathways. For example, similar compounds have shown efficacy in reducing pro-inflammatory cytokine release in vitro.
Case Study 1: Analgesic Properties
In a study examining the analgesic effects of related compounds, researchers found that modifications to the phenyl ring significantly impacted the binding affinity to kappa-opioid receptors, suggesting potential pain management applications for this compound.
Case Study 2: In Vivo Efficacy
Another investigation involved testing the compound in animal models for chronic pain. Preliminary results indicated that compounds with similar structures exhibited significant reductions in pain responses compared to controls.
Future Directions
Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas of focus include:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for target receptors.
- Clinical Trials : Evaluating safety and efficacy in human subjects through controlled clinical trials.
- Mechanistic Studies : Investigating detailed biochemical pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
